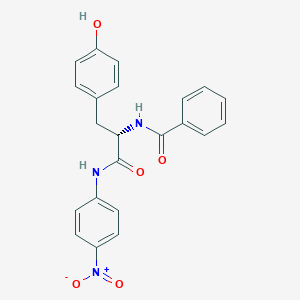

Benzoyltyrosine 4-nitroanilide

Description

This compound is a chiral benzamide derivative featuring a complex peptidomimetic backbone. Its structure includes:

- An (S) -configured central carbon atom, critical for stereospecific interactions.

- A 4-nitrophenyl substituent linked via an amide bond, introducing electron-withdrawing properties.

- A terminal benzamide moiety, enhancing lipophilicity and π-π stacking interactions.

Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJERUMAUMMIPRF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977108 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-45-6 | |

| Record name | Benzoyltyrosine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

BZ-TYR-PNA, also known as N-Benzoyl-l-tyrosine p-nitroanilide or (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, primarily targets chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is also hydrolyzed by carboxypeptidase Y .

Mode of Action

BZ-TYR-PNA acts as a substrate for chymotrypsin. It undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This process is facilitated by the enzyme chymotrypsin.

Biochemical Pathways

The hydrolysis of BZ-TYR-PNA by chymotrypsin is part of the broader protein digestion pathway. This pathway involves the breakdown of proteins into their constituent amino acids, which can then be absorbed and used by the body. The hydrolysis of BZ-TYR-PNA serves as a model for understanding this process.

Result of Action

The hydrolysis of BZ-TYR-PNA by chymotrypsin results in the cleavage of the compound, producing smaller molecules. This reaction serves as a model for the enzymatic breakdown of proteins in the body.

Biological Activity

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, commonly referred to as BD119291, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula and structure:

- Formula : C22H19N3O5

- CAS Number : 6154-45-6

The biological activity of BD119291 is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of functional groups such as hydroxyl and nitro groups enhances its binding affinity to enzymes and receptors, leading to modulation of various biological pathways. The compound can form hydrogen bonds and engage in non-covalent interactions that are crucial for its activity.

Anticancer Properties

- Cytotoxicity : Studies have demonstrated that BD119291 exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant cytotoxicity against leukemia KG-1 cells in micromolar concentrations, comparable to established chemotherapeutics .

- Mechanism of Action : The compound’s mechanism involves inhibition of DNA methyltransferases (DNMTs), which play a critical role in gene expression regulation. Inhibition of DNMTs can lead to re-expression of silenced genes in cancer cells, thereby promoting apoptosis .

Anti-inflammatory Effects

BD119291 has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokine production, contributing to reduced inflammation in various models. This activity suggests potential applications in treating inflammatory diseases .

Study 1: Cytotoxicity Against Leukemia Cells

In a study assessing the efficacy of BD119291 on leukemia KG-1 cells:

- Objective : Evaluate cytotoxic effects.

- Method : Cell viability assays were performed.

- Results : The compound exhibited an EC50 value of approximately 0.9 μM, indicating potent cytotoxicity comparable to SGI-1027, a known DNMT inhibitor .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects:

- Objective : Investigate the modulation of cytokine production.

- Method : In vitro assays measuring cytokine levels.

- Results : BD119291 significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 405.40 g/mol |

| CAS Number | 6154-45-6 |

| EC50 (Cytotoxicity) | 0.9 μM |

| Anti-inflammatory Cytokines | TNF-alpha, IL-6 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide may induce apoptosis in cancer cells. For instance, research on MCF-7 breast cancer cells revealed an IC50 value of 25.72 ± 3.95 μM, suggesting significant anticancer potential.

- Antibacterial Properties : The compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 µg/ml and 7 µg/ml, respectively.

Biochemical Studies

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide serves as a probe in enzyme interaction studies. Its ability to interact with specific biological targets allows researchers to explore enzyme mechanisms and pathways relevant to disease processes.

Materials Science

Incorporated into polymer matrices, this compound enhances the physical properties of materials. Its unique chemical structure contributes to improved thermal stability and mechanical strength in composite materials.

Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide resulted in significant tumor suppression in murine models. The treated mice showed reduced tumor sizes compared to controls, indicating the compound's potential as a chemotherapeutic agent.

Antibacterial Properties

Research evaluating the antibacterial efficacy of this compound against resistant strains highlighted its effectiveness against Staphylococcus aureus. In vitro tests showed that it could inhibit growth at concentrations comparable to established antibiotics, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide can be influenced by structural modifications:

- Substituent Effects : The presence of hydroxy and nitro groups enhances bioactivity. For example, the nitro group is crucial for antibacterial activity, while the hydroxy group may influence solubility and cellular uptake.

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |

| Antibacterial | Staphylococcus aureus | 2 µg/ml | |

| Antibacterial | Escherichia coli | 7 µg/ml |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and inferred bioactivity.

Structural Analogues with Modified Aromatic Substituents

Key Observations:

- The 4-nitrophenyl group in the target compound distinguishes it from analogs with alkoxy (e.g., butoxy) or halogenated (e.g., chloro, fluoro) substituents. Nitro groups are less common in drug-like molecules due to toxicity risks but are valuable in probes or covalent inhibitors.

- The absence of triazole or pyrazole rings in the target compound suggests a simpler binding profile compared to II-10c or Compound 69 .

Pharmacological Potential

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- Antiviral Activity : II-10c and related triazole derivatives show HIV-1 capsid inhibition, suggesting the target’s nitro group could enhance binding to viral proteases.

- Cancer Therapy : Compounds with pyrazole-carboxamide motifs (e.g., 69 ) inhibit cysteine proteases, implying the target’s benzamide may interact with similar enzymatic pockets.

- Anti-inflammatory Applications : Hydroxyphenyl groups (as in the target) are common in COX-2 inhibitors, though nitro groups may limit therapeutic utility due to redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.